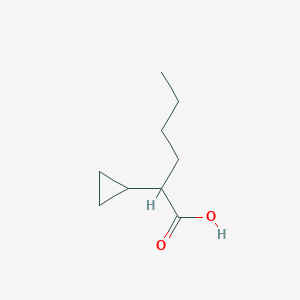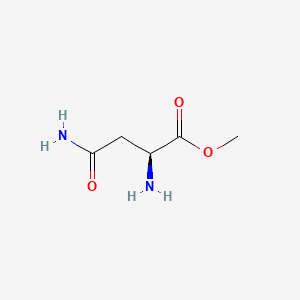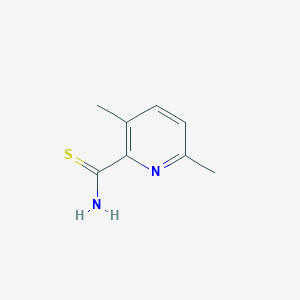
2-Cyclopropylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl group attached to the second carbon of a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclopropylhexanoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, cyclopropylmagnesium bromide can react with carbon dioxide to form cyclopropylcarboxylic acid, which can then be further modified to obtain this compound . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reagent method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The cyclopropyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropylhexanoic acid can be compared with other carboxylic acids and cyclopropyl-containing compounds:
Cyclopropanecarboxylic acid: Similar in structure but lacks the extended hexanoic acid chain.
2-Propylhexanoic acid: Similar in having a substituted hexanoic acid chain but with a propyl group instead of a cyclopropyl group.
Cyclohexanepropanoic acid: Contains a cyclohexane ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the hexanoic acid chain, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-cyclopropylhexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8(9(10)11)7-5-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IOUOMCFNGAEUAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)

![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)



![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)

